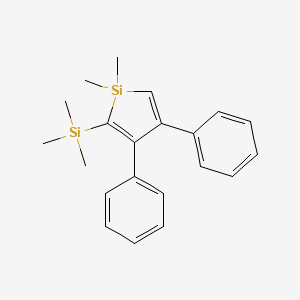
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole is a compound belonging to the class of organosilicon materials. These compounds are known for their unique properties, including luminescence and semiconducting capabilities. The presence of silicon in the molecular structure significantly influences its optical and electrical properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
The synthesis of 1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole typically involves palladium(0)-catalyzed Suzuki coupling reactions. This method allows for the formation of conjugated random and alternating copolymers derived from 9,9-dioctylfluorene and 1,1-dimethyl-3,4-diphenyl-2,5-bis(2′-thienyl)silole . The reaction conditions often include the use of solvents like toluene and bases such as potassium carbonate, under an inert atmosphere to prevent oxidation.
Analyse Chemischer Reaktionen
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reactions can occur with reagents like bromine or chlorine, leading to the formation of halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield silole oxides, while reduction can produce silole hydrides.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole has a wide range of applications in scientific research:
Chemistry: It is used in the development of new luminescent materials and semiconductors for organic electronics.
Biology: The compound’s luminescent properties make it useful in bioimaging and biosensing applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and diagnostic tools.
Wirkmechanismus
The mechanism by which 1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole exerts its effects is primarily through its interaction with light and electrical fields. The silicon atoms in the compound’s structure play a crucial role in its luminescent and semiconducting properties. When exposed to light or an electric field, the compound can emit light, making it valuable in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
1,1-Dimethyl-3,4-diphenyl-2-(trimethylsilyl)-1H-silole can be compared with other similar compounds such as:
- 1,1-Disubstituted 2,3,4,5-tetraphenylsiloles
- 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)silole
These compounds share similar structural features but differ in their specific substituents and resulting properties. For example, the presence of additional trimethylsilyl groups in 1,1-Dimethyl-3,4-diphenyl-2,5-bis(trimethylsilyl)silole can enhance its luminescent properties compared to this compound .
Eigenschaften
CAS-Nummer |
934563-15-2 |
|---|---|
Molekularformel |
C21H26Si2 |
Molekulargewicht |
334.6 g/mol |
IUPAC-Name |
(1,1-dimethyl-3,4-diphenylsilol-2-yl)-trimethylsilane |
InChI |
InChI=1S/C21H26Si2/c1-22(2,3)21-20(18-14-10-7-11-15-18)19(16-23(21,4)5)17-12-8-6-9-13-17/h6-16H,1-5H3 |
InChI-Schlüssel |
OVBKVAMHOPTRGC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(C=C(C(=C1[Si](C)(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)

![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
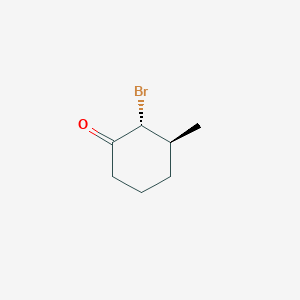
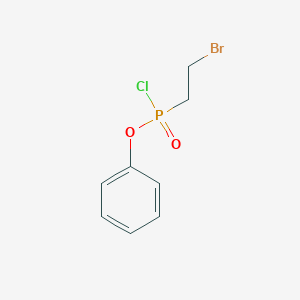
![N'-[1-(3-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(phenylacetyl)pyridine-4-carbohydrazide](/img/structure/B12622915.png)
![3-methyl-1-(pyrimidin-2-yl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12622920.png)
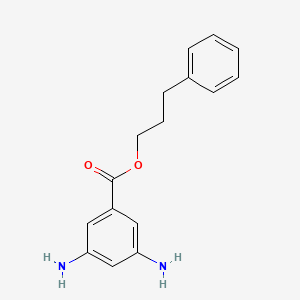
![1,1'-[(2,5-Difluorohex-3-ene-1,6-diyl)bis(oxymethylene)]dibenzene](/img/structure/B12622934.png)
![4-[2-[2-(3,4-Dihydroxyphenyl)ethylsulfonylmethylsulfonyl]ethyl]benzene-1,2-diol](/img/structure/B12622940.png)

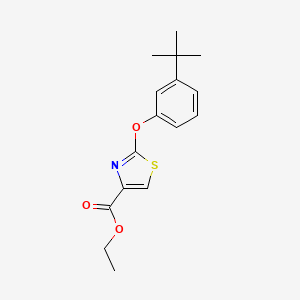
![(Z)-2-(1H-benzimidazol-2-yl)-3-[3-[3-(4-methylpiperidin-1-yl)sulfonylphenyl]-1-phenylpyrazol-4-yl]prop-2-enenitrile](/img/structure/B12622954.png)
